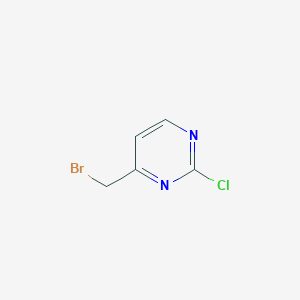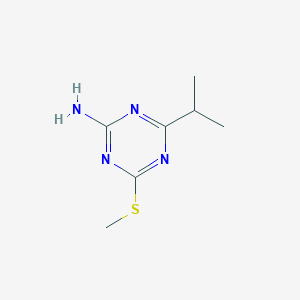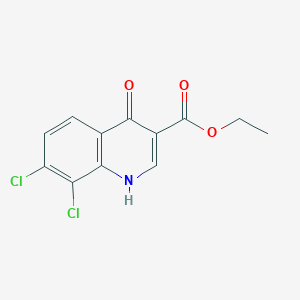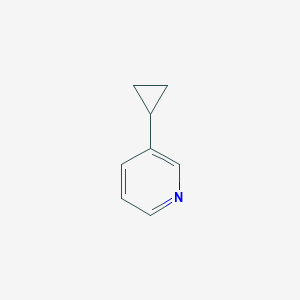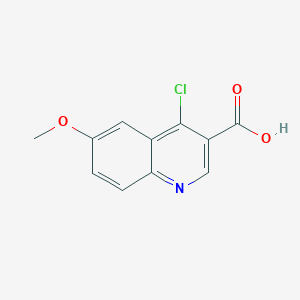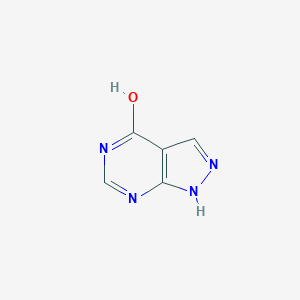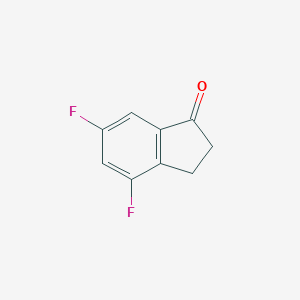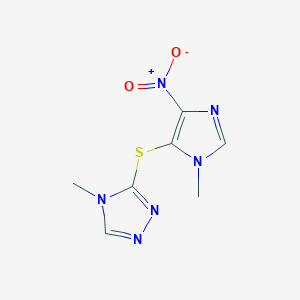
Mnitmt
Übersicht
Beschreibung
MNITMT is a novel, non-toxic immunosuppressive agent . It inhibits human mixed lymphocyte reaction in vitro and prolongs skin graft survival in mice . It also produces a significant reduction in antibody response following oral administration in rabbits . The chemical name for MNITMT is 4-Methyl-3-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-4H-1,2,4-triazole .
Molecular Structure Analysis
The molecular weight of MNITMT is 240.24 and its molecular formula is C7H8N6O2S .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
1. Medicinal Applications
Scientific Field
Medicinal chemistry and pharmacology.
Summary
Researchers have uncovered new potential for ancient mint plants, including Mnitmt , in the field of medicine. Mint plants, which belong to the Lamiaceae family, have diversified their specialized natural characteristics through the evolution of their chemistry. These plants produce metabolites, such as terpenoids, which play a crucial role in protecting them from predators and pathogens. Terpenoids are also common ingredients in green and sustainable agrochemicals, antioxidants, cosmetics, and fragrances .
Methods and Experimental Procedures
To explore the medicinal potential of mint plants, scientists sequenced several mint plant genomes. They focused on the genomic organization of terpenoid biosynthesis. Graduate students Abigail Bryson and Emily Lanier analyzed the chemical pathways and discovered a large biosynthetic gene cluster (BGC) in the beautyberry genome from the mint family. BGCs are groups of genes involved in the same metabolic pathways. The physical location of these genes within the genome is crucial for the evolution of specialized metabolic pathways in plants .
Results and Outcomes
The discovery of the BGC in the beautyberry genome suggests that mint plants, including Mnitmt , may hold promise for developing new medicines. By understanding the pathways to specialized metabolites, researchers can explore novel compounds with potential therapeutic applications. Further studies are needed to identify specific compounds and evaluate their efficacy in treating various health conditions .
3. Antimicrobial Applications
Scientific Field
Microbiology and infectious diseases.
Summary
Terpenoids found in mint plants, including Mnitmt , exhibit antimicrobial properties. These compounds can inhibit the growth of bacteria, fungi, and other pathogens.
Methods and Experimental Procedures
Laboratory experiments involve testing mint-derived terpenoids against various microorganisms. Researchers assess their antimicrobial activity using techniques such as agar diffusion assays, minimum inhibitory concentration (MIC) determination, and time-kill assays.
Results and Outcomes
Studies have shown that mint terpenoids possess antimicrobial effects. By understanding the specific compounds responsible for these properties, scientists can develop natural antimicrobial agents. These could be used in pharmaceuticals, personal care products, and food preservation.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBDIMPYACLUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mnitmt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
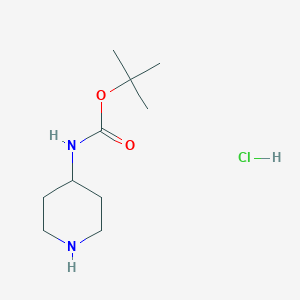
![2-[Bis(cyanomethyl)amino]propanoic acid](/img/structure/B70724.png)
